molecular formula C14H16O4 B12527547 2-(4-Ethylphenoxy)-2-oxoethyl 2-methylprop-2-enoate CAS No. 652132-71-3

2-(4-Ethylphenoxy)-2-oxoethyl 2-methylprop-2-enoate

Cat. No.: B12527547
CAS No.: 652132-71-3
M. Wt: 248.27 g/mol
InChI Key: IYMHPBUVRGTIOB-UHFFFAOYSA-N
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Description

2-(4-Ethylphenoxy)-2-oxoethyl 2-methylprop-2-enoate is an organic compound with a complex structure It is characterized by the presence of an ethylphenoxy group, an oxoethyl group, and a methylprop-2-enoate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethylphenoxy)-2-oxoethyl 2-methylprop-2-enoate typically involves the esterification of 4-ethylphenol with 2-oxoethyl 2-methylprop-2-enoate. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethylphenoxy)-2-oxoethyl 2-methylprop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2-(4-Ethylphenoxy)-2-oxoethyl 2-methylprop-2-enoate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and polymer chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Ethylphenoxy)-2-oxoethyl 2-methylprop-2-enoate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of certain enzymes or the modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Ethylphenoxy)-2-oxoethyl 2-methylprop-2-enoate is unique due to the presence of the ethylphenoxy group, which imparts distinct chemical and physical properties. This makes it more versatile in various applications compared to simpler esters .

Properties

CAS No.

652132-71-3

Molecular Formula

C14H16O4

Molecular Weight

248.27 g/mol

IUPAC Name

[2-(4-ethylphenoxy)-2-oxoethyl] 2-methylprop-2-enoate

InChI

InChI=1S/C14H16O4/c1-4-11-5-7-12(8-6-11)18-13(15)9-17-14(16)10(2)3/h5-8H,2,4,9H2,1,3H3

InChI Key

IYMHPBUVRGTIOB-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)OC(=O)COC(=O)C(=C)C

Origin of Product

United States

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